molecular formula C14H15NO2S B13792061 Ethanone, 1-[2-(4-ethoxyphenyl)-4-methyl-5-thiazolyl]-

Ethanone, 1-[2-(4-ethoxyphenyl)-4-methyl-5-thiazolyl]-

Katalognummer: B13792061
Molekulargewicht: 261.34 g/mol
InChI-Schlüssel: SNWYTRSEDYSEAB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[2-(4-Ethoxyphenyl)-4-methyl-5-thiazolyl]ethanone is an organic compound with a complex structure that includes an ethoxyphenyl group, a thiazole ring, and an ethanone moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-Ethoxyphenyl)-4-methyl-5-thiazolyl]ethanone typically involves the reaction of 4-ethoxyacetophenone with thioamide derivatives under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

1-[2-(4-Ethoxyphenyl)-4-methyl-5-thiazolyl]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

1-[2-(4-Ethoxyphenyl)-4-methyl-5-thiazolyl]ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-[2-(4-Ethoxyphenyl)-4-methyl-5-thiazolyl]ethanone involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4’-Ethoxyacetophenone: A simpler structure with similar functional groups.

    1-(4-Ethoxyphenyl)ethanone: Lacks the thiazole ring but shares the ethoxyphenyl and ethanone moieties.

    2-(4-Ethoxyphenyl)-4-methylthiazole: Similar thiazole structure but different substitution pattern.

Uniqueness

1-[2-(4-Ethoxyphenyl)-4-methyl-5-thiazolyl]ethanone is unique due to the combination of its functional groups and the presence of both the thiazole ring and the ethanone moiety

Eigenschaften

Molekularformel

C14H15NO2S

Molekulargewicht

261.34 g/mol

IUPAC-Name

1-[2-(4-ethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethanone

InChI

InChI=1S/C14H15NO2S/c1-4-17-12-7-5-11(6-8-12)14-15-9(2)13(18-14)10(3)16/h5-8H,4H2,1-3H3

InChI-Schlüssel

SNWYTRSEDYSEAB-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC=C(C=C1)C2=NC(=C(S2)C(=O)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.